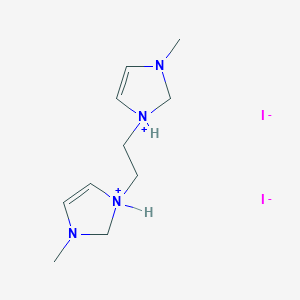![molecular formula C13H24O7 B14271337 Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate CAS No. 136272-63-4](/img/structure/B14271337.png)
Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate is an organic compound with a complex structure It is characterized by the presence of an acetic acid moiety and a substituted oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate typically involves the esterification of acetic acid with a hydroxymethyl-substituted oxolane. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to promote the esterification process. The reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the substituted oxolane, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and other proteins, influencing cellular processes and metabolic activities.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simpler ester with similar reactivity but different physical properties.
Butyl acetate: Another ester with a longer alkyl chain, affecting its solubility and volatility.
Propylene glycol diacetate: A compound with two ester groups, offering different reactivity and applications.
Uniqueness
Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its substituted oxolane ring and hydroxymethyl group provide additional sites for chemical modification, making it a versatile compound for various applications.
Propiedades
Número CAS |
136272-63-4 |
|---|---|
Fórmula molecular |
C13H24O7 |
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C11H20O5.C2H4O2/c1-3-4-5-14-11(8-12)6-10(7-15-11)16-9(2)13;1-2(3)4/h10,12H,3-8H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
PFCDZBOTWFILJW-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1(CC(CO1)OC(=O)C)CO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate](/img/structure/B14271273.png)
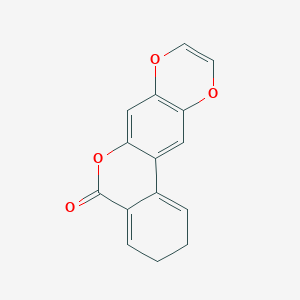
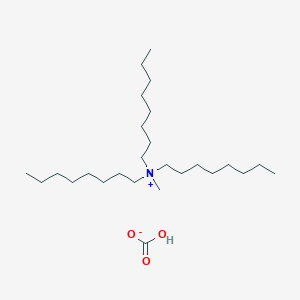

![Phenyl [(2-phenylacetamido)methyl]phosphonate](/img/structure/B14271294.png)


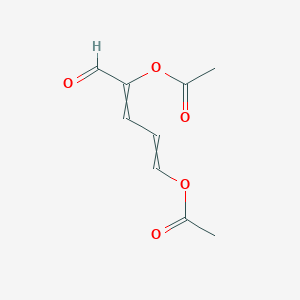
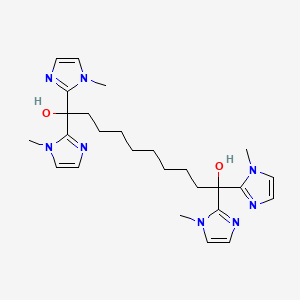

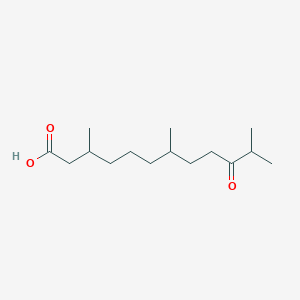
![4-[4-(4-Nitrophenyl)buta-1,3-diyn-1-YL]pyridine](/img/structure/B14271351.png)
